2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-allylpropanamide

Description

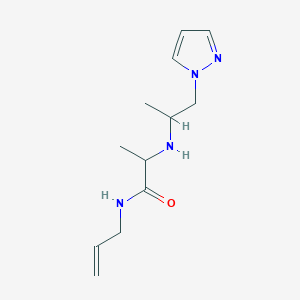

2-((1-(1H-Pyrazol-1-yl)propan-2-yl)amino)-N-allylpropanamide is a synthetic compound featuring a pyrazole ring connected via a propan-2-yl linker to an amino group, which is further bonded to an allyl-substituted amide moiety. Pyrazole rings are known to enhance binding affinity to enzyme active sites, while the allyl group may influence solubility and metabolic stability .

Properties

Molecular Formula |

C12H20N4O |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

N-prop-2-enyl-2-(1-pyrazol-1-ylpropan-2-ylamino)propanamide |

InChI |

InChI=1S/C12H20N4O/c1-4-6-13-12(17)11(3)15-10(2)9-16-8-5-7-14-16/h4-5,7-8,10-11,15H,1,6,9H2,2-3H3,(H,13,17) |

InChI Key |

OLFUQTUQUCYXEG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C=CC=N1)NC(C)C(=O)NCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(1H-Pyrazol-1-yl)propan-2-yl)amino)-N-allylpropanamide typically involves the condensation of pyrazole derivatives with appropriate amines and allyl compounds. One common synthetic route involves the reaction of 1H-pyrazole with 2-bromo-1-propanamine under basic conditions to form the intermediate 2-(1H-pyrazol-1-yl)propan-2-amine. This intermediate is then reacted with allyl isocyanate to yield the final product, this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-((1-(1H-Pyrazol-1-yl)propan-2-yl)amino)-N-allylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring or the amide group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of pyrazole oxides.

Reduction: Formation of reduced amides or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-((1-(1H-Pyrazol-1-yl)propan-2-yl)amino)-N-allylpropanamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

Mechanism of Action

The mechanism of action of 2-((1-(1H-Pyrazol-1-yl)propan-2-yl)amino)-N-allylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, triggering signaling cascades that lead to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on heterocyclic cores, substituents, and functional groups. Below is a detailed comparison with key examples derived from literature.

Structural and Functional Group Comparisons

Table 1: Structural Features of Selected Analogs

Key Observations :

- Heterocyclic Core : Pyrazole (target compound) vs. indole/indazole (analogs). Indazole derivatives often exhibit stronger metabolic stability due to reduced oxidation compared to indoles .

- Substituents : The allyl amide in the target compound may enhance membrane permeability compared to bulkier esters in compounds. Fluorinated alkyl chains (e.g., 4-fluorobutyl) in analogs improve lipophilicity and target binding .

- Functional Groups: Secondary amines (target) vs. tertiary amines (imidazolylindol-propanol). Tertiary amines often confer higher bioavailability due to reduced protonation at physiological pH .

Antifungal Activity Comparison

Table 2: In Vitro Antifungal Activity (MIC Values)

Key Findings :

- The imidazolylindol-propanol demonstrated exceptional potency against C. albicans (MIC = 0.001 μg/mL), surpassing standard antifungals like amphotericin B . This highlights the importance of indole-imidazole hybrids in antifungal design.

- However, its MIC data remain uncharacterized, necessitating further study.

Pharmacokinetic and Mechanistic Insights

- Metabolic Stability : Fluorinated analogs () likely exhibit prolonged half-lives due to fluorine’s electron-withdrawing effects, which reduce hepatic metabolism. The allyl group in the target compound may confer moderate stability but could pose reactivity risks .

- Target Engagement: Pyrazole derivatives often inhibit kinases or fungal lanosterol demethylase. In contrast, indole/indazole compounds (e.g., imidazolylindol-propanol) may target ergosterol biosynthesis or cell membrane integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.